3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide
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Overview
Description
3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a complex synthesis method and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is not fully understood. However, it is believed to act by binding to specific receptors in the body, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders. It has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide in lab experiments is its potential for use as a fluorescent probe for imaging biological systems. It is also a synthetic compound, which means that it can be easily produced in large quantities for use in experiments. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for further research on 3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide. One area of research could focus on further understanding the mechanism of action of this compound. Another area of research could focus on developing new drugs based on this compound for the treatment of various diseases. Additionally, further research could focus on developing new methods for synthesizing this compound, which could potentially improve its efficiency and reduce its toxicity.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is a complex process that involves several steps. The method typically involves the reaction of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-amine with 2-bromo-3-(2-furyl)acrylamide in the presence of a palladium catalyst. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including its potential use as a fluorescent probe for imaging biological systems. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-6-7-14(20-23-19-17(26-20)5-2-10-21-19)12-16(13)22-18(24)9-8-15-4-3-11-25-15/h2-12H,1H3,(H,22,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYFNDMVEHUCHN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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